molecular formula C57H94O35 B1675397 Limaprost alfadex CAS No. 88852-12-4

Limaprost alfadex

Katalognummer B1675397
CAS-Nummer: 88852-12-4
Molekulargewicht: 1339.3 g/mol
InChI-Schlüssel: AURWGUVCKQSRJX-AAHQNLRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Limaprost alfadex is an oral prostaglandin E1 analog . It is used to improve symptoms associated with thromboangiitis obliterans, acquired lumbar spinal canal stenosis, and other ischemic conditions . It has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect . It also improves poor blood flow in the nerve tissue in cervical spondylosis and normalizes nerve function .


Molecular Structure Analysis

The molecular structure of Limaprost alfadex is represented by the chemical formula C22H36O5 . Its average weight is 380.525 and its mono-isotopic weight is 380.256274259 .


Chemical Reactions Analysis

Limaprost alfadex forms an inclusion complex with β-Cyclodextrin in the solid state . The molecular mobility of water in the solid state is constrained by β-Cyclodextrin .


Physical And Chemical Properties Analysis

Limaprost alfadex has a chemical formula of C57H94O35 . Its exact mass is not specified, but its molecular weight is 1,339.340 . The elemental analysis shows that it contains Carbon (51.12%), Hydrogen (7.07%), and Oxygen (41.81%) .

Wissenschaftliche Forschungsanwendungen

Limaprost Alfadex in Neurology and Spinal Conditions

1. Treatment for Spinal Cord Compression:

  • Limaprost alfadex has shown promise in preventing the decline of forced locomotion capability in rats with chronic compression of the cervical cord. This study suggests potential applications for similar conditions in humans (Kurokawa et al., 2011).

2. Alleviating Symptoms of Myelopathy:

  • In patients with cervical spinal canal stenosis, limaprost alfadex improved myelopathy symptoms. Objective scoring and quantitative data confirmed its efficacy (Sugawara et al., 2009).

3. Efficacy in Lumbar Spinal Stenosis with Osteoporosis:

  • A study using a crossover design compared the efficacy of limaprost alfadex and elcatonin in patients with lumbar spinal stenosis and concurrent osteoporosis. The results highlighted specific improvements in certain symptoms, indicating its potential use for this patient group (Kanchiku et al., 2014).

Limaprost Alfadex in Pharmacology and Drug Stability

4. Stability Enhancement with β-Cyclodextrin:

  • Research on the stabilization of limaprost using β-cyclodextrin found that this method significantly improved its chemical stability under humid conditions. This has implications for the formulation and storage of limaprost alfadex tablets (Inoue et al., 2014).

5. Examining Degradation Mechanisms:

  • Another study investigated the degradation mechanisms of limaprost in solid dosage forms. It highlighted how different pharmaceutical excipients affect the stability of limaprost, offering insights into optimal formulation strategies (Moribe et al., 2007).

Limaprost Alfadex in Other Therapeutic Areas

6. Treatment of Erectile Dysfunction:

  • A study investigated the effect of limaprost on erectile dysfunction, comparing its effects to a Chinese herbal drug. Limaprost showed effectiveness for mild erectile dysfunction, presenting a potential therapeutic use in this area (Sato et al., 1997).

7. Quality of Life Improvement in Lumbar Spinal Stenosis:

  • Limaprost was found to be effective in improving quality of life measures in patients with symptomatic lumbar spinal stenosis. This randomized controlled trial emphasized its impact on patient-reported outcomes, such as health-related quality of life and satisfaction (Matsudaira et al., 2009).

Wirkmechanismus

Limaprost alfadex works by promoting vasodilation (widening of the blood vessels), improving blood flow, and inhibiting platelet aggregation (clumping together of blood cells) . This helps improve circulation, especially in the smaller blood vessels .

Safety and Hazards

When handling Limaprost alfadex, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;(Z)-6-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O30.C21H34O5/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;1-3-4-8-15(2)13-16(22)11-12-18-17(19(23)14-20(18)24)9-6-5-7-10-21(25)26/h7-54H,1-6H2;7,10-12,15-18,20,22,24H,3-6,8-9,13-14H2,1-2H3,(H,25,26)/b;10-7-,12-11+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;15-,16+,17+,18+,20+/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURWGUVCKQSRJX-UYCJUBBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC/C=C\C(=O)O)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H94O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88852-12-4
Record name Limaprost alfadex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088852124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.